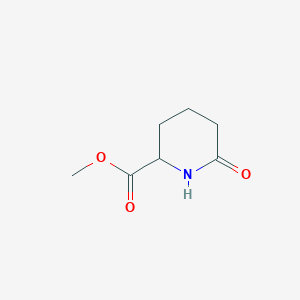
6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline family. The molecular formula of this compound is C9H9N3O2, and it has a molecular weight of 191.19 g/mol.
Méthodes De Préparation
The synthesis of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione typically involves the alkylation of quinoxalines. One efficient method includes a one-pot reaction at room temperature using o-phenylenediamine and oxalic acid under solvent-free conditions . This green synthesis approach is advantageous due to its simplicity and environmental friendliness.
Analyse Des Réactions Chimiques
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of d-amino acid oxidase (DAAO), which has implications in treating neurological disorders.
Biology: The compound’s interaction with various enzymes makes it a valuable tool in enzymatic studies.
Mécanisme D'action
The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with the active site of d-amino acid oxidase (DAAO). The compound binds to the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving d-amino acids . This inhibition is crucial for its potential therapeutic effects in neurological conditions.
Comparaison Avec Des Composés Similaires
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.
1,4-Dihydro-6-methylquinoxaline-2,3-dione: Another similar compound, differing in the position and type of substituents, which influences its chemical behavior and uses.
The unique presence of the amino group in 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione makes it particularly valuable for specific enzymatic interactions and medicinal applications.
Propriétés
IUPAC Name |
7-amino-4-methyl-1H-quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOJMOQTNUNYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599301 |
Source


|
| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-79-8 |
Source


|
| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)




![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

![(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione](/img/structure/B38842.png)


